molecular formula C9H19O4PS2 B14424268 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid CAS No. 80578-89-8

3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid

Cat. No.: B14424268
CAS No.: 80578-89-8
M. Wt: 286.4 g/mol
InChI Key: NBIHIFKBZOUVNM-UHFFFAOYSA-N
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Description

3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is a chemical compound with the molecular formula C₉H₁₉O₄PS₂ and a molecular weight of 286.351 daltons . It is known for its unique structure, which includes a phosphorothioate group and a propanoic acid moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid typically involves the reaction of propanoic acid derivatives with phosphorothioate reagents. One common method involves the reaction of 3-mercaptopropanoic acid with bis(propan-2-yl) phosphorochloridothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The phosphorothioate group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is unique due to its specific combination of a phosphorothioate group and a propanoic acid moiety. This structure imparts distinctive chemical properties, such as high reactivity towards nucleophiles and strong chelating ability, which are not commonly found in similar compounds .

Properties

CAS No.

80578-89-8

Molecular Formula

C9H19O4PS2

Molecular Weight

286.4 g/mol

IUPAC Name

3-di(propan-2-yloxy)phosphinothioylsulfanylpropanoic acid

InChI

InChI=1S/C9H19O4PS2/c1-7(2)12-14(15,13-8(3)4)16-6-5-9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI Key

NBIHIFKBZOUVNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SCCC(=O)O

Origin of Product

United States

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